1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid
Overview
Description
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring . The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar chemical properties and reactivity.
Pyridine Derivatives: Compounds with a pyridine ring can exhibit similar biological activities and are often used in medicinal chemistry.
Piperidine Derivatives: These compounds are commonly used in pharmaceuticals and can have similar pharmacological effects.
Uniqueness
1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid is unique due to its combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-16-17-13(21-9)11-2-5-15-12(8-11)18-6-3-10(4-7-18)14(19)20/h2,5,8,10H,3-4,6-7H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCXNLCPURZCTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=NC=C2)N3CCC(CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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